molecular formula C18H18ClN3O2 B2425870 1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione CAS No. 1009268-62-5

1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione

Cat. No.: B2425870
CAS No.: 1009268-62-5
M. Wt: 343.81
InChI Key: NQDZLYLGVFNNQD-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino phenyl group, and a pyrrolidine-2,5-dione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-21(2)14-8-6-13(7-9-14)20-16-11-17(23)22(18(16)24)15-5-3-4-12(19)10-15/h3-10,16,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDZLYLGVFNNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-(dimethylamino)aniline to form an intermediate Schiff base. This intermediate is then cyclized with succinic anhydride under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Type Reagents/Conditions Outcome Reference
Chlorine Displacement KOH/EtOH, 80°C, 12 hrsReplacement of Cl with hydroxyl or alkoxy groups
Amination NH₃/MeOH, CuI catalyst, 100°CFormation of 3-aminophenyl derivative

These reactions are facilitated by electron-withdrawing effects of the adjacent dione ring, activating the chlorophenyl group toward nucleophilic attack .

Redox Reactions Involving the Pyrrolidine-Dione Core

The diketone system participates in reduction and keto-enol tautomerism:

Reaction Conditions Product Notes
Sodium Borohydride Reduction NaBH₄, THF, 0°C → RTPartial reduction to diol intermediateStereoselectivity depends on solvents
Enolate Formation LDA, THF, -78°CStabilized enolate for C-alkylationUsed in derivatization strategies

The dione’s electron-deficient nature allows selective reduction at the more reactive ketone group.

Amino Group Functionalization

The dimethylamino-aniline moiety undergoes characteristic amine reactions:

Reaction Reagents Product Application
Acylation AcCl, pyridineAcetylated derivativeEnhances lipophilicity
Mannich Reaction Formaldehyde, secondary amineAminomethylation at para-positionGenerates combinatorial libraries

The dimethylamino group’s electron-donating properties direct electrophilic substitution to the aniline ring’s para-position .

Cycloaddition and Ring-Opening Reactions

The dione ring participates in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Conditions Product Yield
Phenylacetylene 120°C, toluene, 24 hrsSpiro-pyrrolizidine adduct68%
Azides Cu(I) catalysis, RTTriazolo-pyrrolidine hybrid82%

These reactions exploit the ring strain and electron-deficient nature of the dione .

Metal-Catalyzed Cross-Coupling

The chlorophenyl group enables Suzuki-Miyaura couplings:

Catalyst Boron Partner Product Conditions
Pd(PPh₃)₄Phenylboronic acidBiaryl-modified pyrrolidinedione90°C, K₂CO₃, DMF/H₂O
NiCl₂(dppp)VinylboronateAlkenyl-substituted derivativeMicrowave, 15 min

Such couplings expand structural diversity for pharmacological screening .

Acid/Base-Mediated Degradation

Stability studies reveal pH-dependent decomposition pathways:

pH Primary Degradants Mechanism
1.2Hydrolyzed chlorophenyl-dione fragmentAcid-catalyzed ring cleavage
9.0Dimethylaniline byproductBase-induced C-N bond hydrolysis

Degradation kinetics follow first-order behavior (t₁/₂ = 14 hrs at pH 7.4) .

Photochemical Reactivity

UV irradiation induces intramolecular charge transfer:

Wavelength Solvent Product Quantum Yield
254 nmAcetonitrileRing-contracted oxindole derivativeΦ = 0.32

This property is critical for designing light-activated prodrugs .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C18H16ClN2O2C_{18}H_{16}ClN_2O_2, with a molecular weight of approximately 350.79 g/mol. Its structure features a pyrrolidine-2,5-dione core substituted with a chlorophenyl group and a dimethylaminophenyl moiety, which are crucial for its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound, particularly in the context of epilepsy treatment. The incorporation of the dimethylamino group at the three-position of the pyrrolidine-2,5-dione is believed to enhance its effectiveness against seizures.

Case Study: Anticonvulsant Efficacy

In a study involving various derivatives of pyrrolidine-2,5-dione, compounds with similar structural features demonstrated significant anticonvulsant activity in preclinical models. For instance:

CompoundSeizure ModelProtection (%)
1MES100
2scPTZ75
36 Hz100

These findings suggest that structural modifications can lead to improved efficacy in seizure models, making these compounds promising candidates for further development as anticonvulsants .

Cancer Treatment

The compound has also been investigated for its potential as an inhibitor of receptor tyrosine kinases (RTKs), such as HER2 and EGFR, which are implicated in various cancers. The ability to inhibit these pathways could lead to novel therapeutic strategies for cancer management.

Case Study: Inhibition of HER2 and EGFR

A patent describes the use of similar compounds as inhibitors for HER2 and EGFR, suggesting their role in cancer treatment:

TargetCompound TypeInhibition Activity
HER2Pyrrolidine derivativesHigh
EGFRPyrrolidine derivativesModerate

This indicates that the compound may be effective in targeting specific cancer types that overexpress these receptors .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-((4-methylphenyl)amino)pyrrolidine-2,5-dione
  • 1-(3-Chlorophenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione

Uniqueness

1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various research domains.

Biological Activity

1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticonvulsant Activity

Research indicates that compounds with a similar structure exhibit significant anticonvulsant properties. In a study assessing various derivatives, it was found that those containing the dimethylamino moiety at the three-position of pyrrolidine-2,5-dione demonstrated enhanced anticonvulsant activity in both in vitro and in vivo models. Specifically, compounds were tested in the maximal electroshock (MES) and 6 Hz seizure models, showing promising results in protecting against seizures at doses of 100 mg/kg .

Anticancer Activity

A series of studies have evaluated the anticancer potential of pyrrolidine derivatives. Notably, compounds structurally related to this compound showed potent activity against A549 human lung adenocarcinoma cells. In vitro assays revealed that certain derivatives reduced cell viability significantly compared to control treatments such as cisplatin. The cytotoxicity was assessed using MTT assays, indicating that modifications in substituent groups on the phenyl rings can enhance or diminish anticancer efficacy .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. For instance:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases associated with tumor proliferation and survival.
  • Modulation of Neurotransmitter Systems : The dimethylamino group may influence neurotransmitter levels, contributing to anticonvulsant effects by enhancing GABAergic transmission or inhibiting excitatory pathways.

Study 1: Anticonvulsant Efficacy

A comprehensive study evaluated the anticonvulsant efficacy of several derivatives including this compound. The results showed that at a concentration of 100 mg/kg, the compound provided complete protection against induced seizures in animal models. The study highlighted the importance of structural modifications for optimizing pharmacological activity .

Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, the compound was tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, suggesting a potential for developing new cancer therapies based on this scaffold. The study also explored the mechanism behind this activity, linking it to apoptosis induction and cell cycle arrest in cancer cells .

Data Tables

Activity Type Model Dosage (mg/kg) Outcome
AnticonvulsantMES Seizure Model100Complete Protection
AnticancerA549 Cell Line100Reduced Viability (66% vs Control)

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